molecular formula C16H14O3 B8561070 6-Hydroxy-3-methyl-2-phenylchroman-4-one

6-Hydroxy-3-methyl-2-phenylchroman-4-one

Cat. No.: B8561070
M. Wt: 254.28 g/mol
InChI Key: LLHFIDJREATKDX-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-2-phenylchroman-4-one is a synthetic chroman-4-one derivative of significant interest in medicinal chemistry and drug discovery research. Chroman-4-one, the core scaffold of this compound, is a privileged structure in heterocyclic chemistry, consisting of a benzene ring fused to a 2,3-dihydro-γ-pyran-4-one ring . The absence of a C2-C3 double bond in the chromanone structure, a key distinction from chromones, results in significant variations in its chemical and biological properties . Researchers utilize this and related chromanone analogs as key intermediates for the design and synthesis of novel lead compounds due to the structural versatility of the chromanone template, particularly at the 2-, 3-, and 4- positions . Chromanone derivatives, including 2-phenylchroman-4-ones (flavanones) and their modified structures, are extensively investigated for a wide spectrum of pharmacological activities, such as anticancer, antioxidant, antimicrobial, and anti-acetylcholinesterase effects . For instance, various 3-substituted chromanone analogs have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key target in neurodegenerative disease research . The specific substitution pattern of the 6-hydroxy-3-methyl-2-phenyl groups on the chromanone core makes this compound a valuable building block for exploring structure-activity relationships (SAR) and developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

6-hydroxy-3-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c1-10-15(18)13-9-12(17)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-10,16-17H,1H3

InChI Key

LLHFIDJREATKDX-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in the field of oncology. Various studies have evaluated its cytotoxic effects against different cancer cell lines.

Case Studies and Findings:

  • Breast Cancer: In vitro studies have demonstrated that 6-Hydroxy-3-methyl-2-phenylchroman-4-one exhibits potent anticancer activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating significant cytotoxicity (IC50 ≤ 9.3 µg/ml) .
  • Mechanism of Action: The anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, docking studies suggest that the compound interacts with specific enzymes that regulate cell proliferation .

Data Table: Anticancer Activity Overview

Cell LineCompound TestedIC50 (µg/ml)Observations
MDA-MB-231This compound≤ 9.3Significant inhibition observed
MCF-7This compoundNot specifiedInduced apoptosis in treated cells
SK-N-MC6-Hydroxy derivatives9.64 ± 2.7Notable cytotoxic effects

Aromatase Inhibition

Aromatase inhibitors are crucial in treating hormone-sensitive cancers, particularly breast cancer. Research indicates that this compound acts as a potent aromatase inhibitor.

Key Findings:

  • The compound exhibited an IC50 value of 0.26 µM against aromatase, demonstrating its potential as a therapeutic agent in breast cancer treatment . This is significant compared to other known inhibitors, highlighting its efficacy.

Mechanism of Action:

The inhibition of aromatase by this compound occurs through competitive binding to the enzyme's active site, preventing the conversion of androgens to estrogens, which is vital for the growth of certain types of breast tumors.

Other Therapeutic Applications

Beyond oncology, this compound has been investigated for additional biological activities:

Antioxidant Properties:

The compound has shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects:

Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Hydroxy-3-methyl-2-phenylchroman-4-one with structurally related chroman-4-one derivatives, focusing on substituents, physical properties, and bioavailability.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Melting Point (°C) Solubility Bioavailability (Score) Key Findings Source
This compound C₁₆H₁₄O₃ 6-OH, 3-CH₃, 2-Ph Not reported Not reported Not reported (Hypothetical reference compound) N/A
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one C₁₅H₁₂O₆ 3,5,7-OH, 2-(4-OH-Ph) Not reported High water solubility 0.55 Optimal drug-likeness, low synthetic accessibility (SAS: 1.5–3.42)
6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one C₁₈H₁₅FO₄ 6-CH₂CH₃, 3-(4-F-PhO), 7-OH, 2-CH₃ Not reported Not reported Not reported Fluorinated analog with potential enhanced metabolic stability
6-Methoxy-3-phenyl-4H-chromen-4-one C₁₆H₁₂O₃ 6-OCH₃, 3-Ph Not reported Moderate (inferred from methoxy group) Not reported Methoxy group may reduce polarity compared to hydroxy analogs
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one C₁₅H₁₂O₄ 5-OH, 2-(4-OH-Ph) Not reported High (inferred) Not reported Biphenolic structure enhances antioxidant potential
3,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one C₁₅H₁₂O₅ 3,7-OH, 2-(4-OH-Ph) Not reported High water solubility 0.56 High bioavailability and favorable SAS (1.5–3.42)

Key Observations:

Substituent Effects on Solubility: Hydroxy groups (e.g., 3,5,7-trihydroxy in ) significantly enhance water solubility compared to methoxy (e.g., 6-methoxy in ) or alkyl groups (e.g., 6-ethyl in ). Fluorinated phenoxy substituents (e.g., 4-fluoro-phenoxy in ) may improve metabolic stability but could reduce solubility due to increased hydrophobicity.

Bioavailability Trends :

  • Compounds with multiple hydroxy groups (e.g., 3,5,7-trihydroxy and 3,7-dihydroxy derivatives in ) exhibit higher bioavailability scores (0.55–0.56), likely due to improved solubility and passive membrane permeability.
  • Methoxy or alkyl substituents (e.g., 6-methoxy in ) may lower bioavailability due to reduced polarity.

Synthetic Accessibility :

  • Derivatives with fewer polar groups (e.g., 6-methoxy-3-phenyl in ) are easier to synthesize (higher yields reported in ), whereas polyhydroxy analogs require more complex purification steps .

Structural Modifications and Bioactivity: The presence of a phenyl group at position 2 (common across all compounds) is critical for π-π interactions in enzyme-binding pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Hydroxy-3-methyl-2-phenylchroman-4-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with a benzaldehyde derivative under acidic or basic conditions. Post-synthesis purification is critical; column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is recommended to isolate the product from intermediates or byproducts. Recrystallization in ethanol or methanol further enhances purity . For intermediates prone to oxidation, inert atmosphere conditions (e.g., nitrogen) should be maintained .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the chroman-4-one scaffold. The hydroxyl proton (~δ 12 ppm in DMSO-d6_6) and aromatic protons (δ 6.5–8.0 ppm) are key markers.
  • IR : Validate the carbonyl stretch (C=O) at ~1640–1680 cm1^{-1} and hydroxyl (O–H) at ~3200–3500 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 268.26). Cross-reference with computational mass predictions to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address low synthetic yields due to tautomeric equilibria in this compound?

  • Methodological Answer : The hydroxyl and ketone groups may participate in keto-enol tautomerism, complicating isolation. Use 1H^1 \text{H}-NMR kinetics to monitor tautomer ratios in different solvents (e.g., DMSO vs. CDCl3_3). Stabilize the desired tautomer via pH control (e.g., acetic acid buffer) or derivatization (e.g., acetylation of the hydroxyl group). X-ray crystallography (see below) provides definitive structural confirmation .

Q. What strategies resolve contradictions between X-ray crystallographic data and computational models for this compound?

  • Methodological Answer :

  • X-ray Refinement : Use SHELXL for structure refinement. Key parameters include hydrogen-bonding networks (e.g., O–H···O interactions) and torsional angles of the phenyl substituent. Compare with similar chroman-4-one derivatives (e.g., triclinic P1 symmetry, unit cell parameters a ≈ 5.02 Å, b ≈ 12.01 Å) .
  • Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How to design bioactivity assays targeting protein interactions with this compound?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with chromanone-binding domains (e.g., HSP90α, androgen receptor) based on structural homology to related compounds .
  • Assay Design :
  • SPR/BLI : Measure binding kinetics (kon_\text{on}, koff_\text{off}) using surface plasmon resonance or bio-layer interferometry.
  • Molecular Docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis (e.g., alanine scanning of key residues) .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm. Couple to MS for impurity identification (e.g., methylated byproducts).
  • QbD Approach : Optimize method parameters (flow rate, column temperature) via design-of-experiments (DoE) to achieve resolution >1.5 for all peaks .

Q. How to model ADME properties for this compound in drug discovery workflows?

  • Methodological Answer :

  • LogP/Solubility : Predict via QSPR models (e.g., XLOGP3: −0.44; ESOL solubility: ~0.6 mg/mL). Validate experimentally using shake-flask (UV spectrophotometry) .
  • Permeability : Perform Caco-2 assays. For low GI absorption (predicted), consider prodrug strategies (e.g., esterification of the hydroxyl group) .

Q. How to address variability in bioassay results across different cell lines or model organisms?

  • Methodological Answer :

  • Metabolic Stability : Test liver microsomal stability (e.g., human vs. murine). Adjust assay conditions (e.g., NADPH concentration) to account for species-specific CYP450 activity.
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify confounding interactions. Normalize data to vehicle controls and report IC50_{50} values with 95% confidence intervals .

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